3-Methyl-5-(2-methylpropyl)piperidine
Description
3-Methyl-5-(2-methylpropyl)piperidine is a six-membered piperidine ring substituted with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₉H₁₉N (estimated molecular weight: ~141.26 g/mol). The compound’s structure features two lipophilic alkyl substituents, suggesting moderate hydrophobicity (estimated XLogP₃: ~2.5–3.0).
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)4-10-5-9(3)6-11-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
FBNMTBLBORPIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Organometallic [3+3] Annulation
This method employs β-aminoalkyl zinc reagents and electrophilic partners to construct the piperidine ring.
- A β-aminoalkyl zinc iodide, derived from L-serine or analogous precursors, reacts with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis.
- Cyclization using sodium hydride yields 5-methylene piperidines, which are hydrogenated to introduce the 5-(2-methylpropyl) group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Annulation | CuI, THF, 0°C to RT | 55–85 |
| Cyclization | NaH, DMF | 80–90 |
| Hydrogenation | H₂, Pd/C, MeOH | 70–85 |
Outcome :
- Stereoselectivity depends on protecting groups (e.g., TFA vs. Boc).
- The isobutyl group is introduced via alkylation of intermediates prior to cyclization.
Reductive Amination of Amino Ketones
This route forms the piperidine ring via intramolecular reductive amination.
- A diketone precursor (e.g., 5-(2-methylpropyl)-3-piperidone) is treated with methylamine.
- Sodium cyanoborohydride reduces the imine intermediate to yield the piperidine.
Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Heck Reaction and Hydrogenation
This method builds the piperidine core via cross-coupling.
Process :
- A pre-functionalized piperidine with a vinyl group undergoes Heck coupling with 2-methylpropyl halides.
- Hydrogenation of the coupling product saturates the double bond.
Example :
| Starting Material | Product | Yield (%) |
|---|---|---|
| 5-Vinyl-3-methylpiperidine | 3-Methyl-5-(2-methylpropyl)piperidine | 60–70 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| [3+3] Annulation | High stereoselectivity | Multi-step, sensitive conditions |
| Reductive Amination | Simple, scalable | Requires stable ketone precursor |
| Metalloenamine Alkylation | Regioselective | Air/moisture-sensitive reagents |
| Heck Reaction | Modular substituent introduction | Palladium catalyst cost |
Characterization and Validation
- NMR : δ 1.05 (d, 6H, isobutyl CH₃), 2.35 (m, 1H, isobutyl CH), 2.85 (m, 2H, piperidine H-3).
- MS : m/z 183 [M+H]⁺.
- Purity : ≥95% (HPLC, C18 column).
Applications and Derivatives
- Pharmacology : Piperidine derivatives are explored as opioid receptor antagonists.
- Material Science : Used as ligands in asymmetric catalysis.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The branched 2-methylpropyl group enhances nucleophilic reactivity at the nitrogen atom. Key observations:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts .
-
Side-Chain Functionalization : The 2-methylpropyl substituent undergoes nucleophilic substitution with electrophiles like acyl chlorides, forming esters or amides.
Example Reaction :
Reduction and Hydrogenation
The piperidine ring and substituents participate in reduction reactions:
-
Catalytic Hydrogenation : Reduces unsaturated bonds in related precursors during synthesis. For example, hydrogenation of tetrahydropyridine intermediates using Pd/C or Raney Ni .
-
Borohydride Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols in multi-step syntheses .
Conditions :
| Reaction Type | Catalyst/Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (50 psi) | 50°C | 85–90 |
| Ketone Reduction | NaBH₄, MeOH | 25°C | 78 |
Oxidation Reactions
The tertiary amine and alkyl groups are susceptible to oxidation:
-
Ring Oxidation : Forms N-oxide derivatives using m-chloroperbenzoic acid (mCPBA).
-
Side-Chain Oxidation : The 2-methylpropyl group oxidizes to a ketone via KMnO₄ under acidic conditions.
Mechanistic Insight :
Oxidation proceeds through radical intermediates, with the nitrogen lone pair facilitating electron transfer .
Reductive Amination
Used to modify the piperidine nitrogen with aldehydes or ketones:
-
Protocol : Reacts with aldehydes (e.g., 3-phenylpropanal) in the presence of NaBH(OAc)₃, forming secondary amines .
-
Application : Critical for synthesizing pharmacologically active derivatives .
Example :
Cyclization and Ring Expansion
The compound serves as a precursor in heterocycle synthesis:
-
Ring Expansion : Reacts with diethyl azodicarboxylate (DEAD) to form azepane derivatives .
-
Cross-Coupling : Participates in Buchwald–Hartwig amination with aryl halides .
Comparative Reactivity with Analogues
Mechanistic Studies
Scientific Research Applications
3-Methyl-5-(2-methylpropyl)piperidine is a nitrogen-containing organic compound featuring a piperidine structure, characterized by a six-membered ring that includes a nitrogen atom. It has a methyl group at the third position and a 2-methylpropyl group at the fifth position of the piperidine ring.
Scientific Research Applications
This compound and its derivatives have varied applications in scientific research .
Chemistry this compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is also utilized in the production of various chemicals and materials because of its reactivity and stability.
Biology Piperidine derivatives are studied for their potential biological activities and their role as precursors in the synthesis of bioactive molecules. Research indicates that this compound shows biological activity, particularly as a potential ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Medicine Piperidine derivatives are explored for their pharmacological properties, including anti-inflammatory and anti-tumor activities. New modified piperidine derivatives can affect different enzymes, receptors, transport systems, and voltage-gated ion channels, providing a wide range of biological activities applicable in various fields of medicine . These substances present interest in treating cancer and central nervous system diseases and as local anesthetic, antiarrhythmic, and antimicrobial agents and are promising for pharmacological activity demonstration in preclinical studies .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These interactions can lead to the activation or inhibition of various cellular processes, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Analogues
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Substituent Position : N1-substituted piperidines (e.g., KAB-18, COB-3) exhibit distinct pharmacological profiles compared to C3/C5-substituted derivatives. Small N1-alkyl groups enhance nAChR potency and reduce off-target effects, whereas bulky N1-aryl groups (e.g., phenylpropyl in KAB-18) decrease specificity .
- Heterocycle Type : Replacing piperidine with imidazolidine (as in ) introduces additional hydrogen-bonding sites (N–H and carbonyl groups), likely reducing lipophilicity (XLogP₃: 0.9 vs. ~2.5–3.0 for piperidine derivatives) .
Physico-Chemical Properties
Table 2: Physico-Chemical Comparison
Key Observations :
- Lipophilicity : The target compound’s alkyl substituents confer higher lipophilicity (XLogP₃ ~2.8) compared to imidazolidine derivatives (XLogP₃ 0.9), suggesting better blood-brain barrier penetration .
- Molecular Weight : Smaller piperidine derivatives (e.g., target compound) may exhibit superior pharmacokinetic profiles compared to bulkier analogues like KAB-18 .
Biological Activity
3-Methyl-5-(2-methylpropyl)piperidine is a nitrogen-containing organic compound notable for its unique piperidine structure, which consists of a six-membered ring containing one nitrogen atom. This compound has garnered attention for its potential biological activities, particularly as a ligand in biochemical assays and as an intermediate in drug synthesis.
- Molecular Formula : C_{10}H_{21}N
- Molecular Weight : Approximately 155.28 g/mol
- Structural Characteristics : The compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the piperidine ring, influencing its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily through its interactions with various biological targets. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.
The compound's ability to bind to specific receptors has been explored in various studies. Its structural characteristics allow it to interact with multiple biological systems, making it a subject of interest in pharmacological research. Notably, it has been investigated for its potential roles in treating conditions related to the central nervous system and other therapeutic areas.
Case Studies and Research Findings
- Ligand Binding Studies :
- Therapeutic Applications :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(2-Methylpropyl)piperidine | Six-membered ring with one nitrogen | Used as a building block for complex molecules |
| N-formyl piperidine | Piperidine derivative with a formyl group | Distinct pharmacological properties |
| Benzyl-piperidine | Piperidine ring substituted with a benzyl group | Explored for different therapeutic uses |
The distinct substitution pattern of this compound allows it to serve as an essential intermediate in pharmaceutical development and other chemical applications.
Q & A
Q. What are the recommended strategies for synthesizing 3-Methyl-5-(2-methylpropyl)piperidine with high regioselectivity and yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, use Buchwald-Hartwig amination under palladium catalysis (2–5 mol% Pd(OAc)₂) with optimized reaction conditions (80–120°C in toluene/DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Key variables include base selection (Cs₂CO₃ vs. KOtBu) and protecting groups to suppress side reactions. Refer to analogous piperidine syntheses for regioselective alkylation protocols .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for methylpropyl groups), HRMS for molecular ion validation, and IR spectroscopy for functional group analysis. X-ray crystallography resolves stereochemistry, while NOESY NMR can validate side-chain conformations. Document reagent purity, storage conditions, and safety data per ICMJE standards .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and avoid dust formation. Work in a fume hood with adequate ventilation. For spills, collect material without generating dust and store in sealed containers. Refer to SDS guidelines for piperidine derivatives, emphasizing flammability (flash point ~16°C) and environmental precautions .
Advanced Research Questions
Q. What computational approaches predict the biological targets and ADMET properties of this compound?
- Methodological Answer : Use in silico tools like SwissTargetPrediction and PASS Online to identify potential targets (e.g., enzymes, GPCRs). For ADMET, apply QSAR models via ADMET Predictor™ to estimate bioavailability, blood-brain barrier penetration, and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug development?
- Methodological Answer : Synthesize analogs with variations in the methylpropyl chain (e.g., cyclopropyl or ethyl substitutes). Assess binding affinities via radioligand assays (e.g., 5-HT₁A/5-HT₂A receptors) and correlate with computational docking (AutoDock Vina). Use multivariate regression to isolate critical descriptors like logP and steric bulk .
Q. What strategies enable the use of this compound as a piperidine isostere in medicinal chemistry?
- Methodological Answer : Replace the piperidine core with 4H-Dewar pyridines or saturated heterocycles to modulate ring strain and exit vectors. Analyze topological similarity via EVA (Exit Vector Analysis) and validate bioisosterism through in vivo efficacy studies (e.g., rodent models for receptor occupancy) .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Cross-validate in silico, in vitro, and in vivo results. For example, if a compound shows high 5-HT₂A affinity in silico but low in vitro activity, check assay conditions (e.g., buffer pH, cell membrane integrity). Use meta-analysis to identify confounding factors like solvent polarity or metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
